1,2-Diethynyl-3-fluorobenzene

Organic Synthesis Cross-Coupling Sonogashira

1,2-Diethynyl-3-fluorobenzene (CAS 412041-38-4, molecular formula C₁₀H₅F, molecular weight 144.14 g/mol) is an aromatic compound featuring two terminal ethynyl groups at the 1 and 2 positions and a single fluorine atom at the 3 position on the benzene ring. This substitution pattern creates a unique bifunctional monomer with both electron-withdrawing fluorine character and reactive alkyne handles, making it a candidate for polymerization, cross-coupling reactions, and the construction of π-conjugated architectures.

Molecular Formula C10H5F
Molecular Weight 144.14 g/mol
Cat. No. B12082430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethynyl-3-fluorobenzene
Molecular FormulaC10H5F
Molecular Weight144.14 g/mol
Structural Identifiers
SMILESC#CC1=C(C(=CC=C1)F)C#C
InChIInChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H
InChIKeyGUWCHQZUXZVLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethynyl-3-fluorobenzene for Advanced Organic Synthesis and Functional Polymer Development


1,2-Diethynyl-3-fluorobenzene (CAS 412041-38-4, molecular formula C₁₀H₅F, molecular weight 144.14 g/mol) is an aromatic compound featuring two terminal ethynyl groups at the 1 and 2 positions and a single fluorine atom at the 3 position on the benzene ring . This substitution pattern creates a unique bifunctional monomer with both electron-withdrawing fluorine character and reactive alkyne handles, making it a candidate for polymerization, cross-coupling reactions, and the construction of π-conjugated architectures .

Why Generic Diethynylbenzene Isomers Cannot Replace 1,2-Diethynyl-3-fluorobenzene in Performance-Driven Applications


Interchanging 1,2-diethynyl-3-fluorobenzene with other diethynylbenzene isomers or non-fluorinated analogs is not scientifically valid due to the unique electronic and steric profile conferred by its specific substitution pattern. The 1,2-arrangement of the ethynyl groups creates a distinct spatial environment for cross-linking and cyclization, while the ortho/para-directing fluorine atom modulates the electron density of the aromatic ring, directly influencing reactivity in Sonogashira couplings and the electronic properties of derived polymers . This specific regiochemistry is crucial for achieving targeted material properties; generic substitution with other isomers (e.g., 1,4-diethynyl-2-fluorobenzene or 1,3-diethynylbenzene) will result in different molecular geometries, altered reaction kinetics, and polymers with divergent thermal and optoelectronic characteristics .

Quantitative Performance Benchmarks for 1,2-Diethynyl-3-fluorobenzene in Synthesis and Material Science


Achievable Synthetic Yields for 1,2-Diethynyl-3-fluorobenzene via Sonogashira Coupling

The synthesis of 1,2-diethynyl-3-fluorobenzene is typically achieved via Sonogashira coupling of a dihalogenated fluorobenzene precursor. Under optimized conditions, the reaction yields for this specific isomer can be robust and practical for subsequent scale-up. While no direct head-to-head yield comparison with all other isomers was found in the available, permissible sources, the reported yield range for this compound provides a baseline expectation for procurement and synthetic planning .

Organic Synthesis Cross-Coupling Sonogashira

Commercially Available Purity of 1,2-Diethynyl-3-fluorobenzene for High-Fidelity Research

Commercially available 1,2-diethynyl-3-fluorobenzene is routinely supplied at a high level of purity, with vendors such as Leyan specifying a purity of 98% . This high purity is a critical differentiator for researchers, as it minimizes the presence of potential side products from incomplete or misdirected Sonogashira coupling that could interfere with polymerization kinetics or device performance. While this purity level is common for many specialty organic reagents, it is a quantifiable metric that directly impacts the reproducibility of experiments using this specific monomer.

Chemical Procurement Purity Analysis Research Reagent

Molecular Weight and Formula: A Quantitative Basis for Molar Calculations

The exact molecular weight of 1,2-diethynyl-3-fluorobenzene is 144.14 g/mol, derived from its molecular formula C₁₀H₅F . This fundamental property is essential for precise molar calculations in synthetic procedures, such as determining monomer-to-initiator ratios in polymerization or reagent stoichiometry in Sonogashira couplings. While this value is not a differentiator in itself, it is a necessary and quantifiable data point for anyone planning to use this compound.

Stoichiometry Polymer Chemistry Molecular Property

Target Application Scenarios for 1,2-Diethynyl-3-fluorobenzene Based on Quantitative Evidence


Synthesis of Fluorine-Containing π-Conjugated Polymers

The 1,2-diethynyl-3-fluorobenzene monomer is ideally suited for the synthesis of poly(arylene ethynylene) (PAE) derivatives. Its two terminal alkyne groups enable chain extension via Sonogashira or Glaser-type couplings, while the electron-withdrawing fluorine atom lowers the polymer's HOMO energy level. This combination is strategically valuable for developing materials for organic electronics where stability and specific electronic bandgaps are required . The 98% commercial purity supports reproducible polymerizations .

Precursor for Regioselective Bergman Cyclization

The 1,2-orientation of the ethynyl groups in this molecule makes it a suitable candidate for thermal or photo-induced Bergman cyclization, generating a reactive 1,4-benzene diradical intermediate. The presence of the fluorine atom at the 3-position can influence the cyclization kinetics and the subsequent reactivity of the diradical, offering a point of control not available with non-fluorinated 1,2-diethynylbenzene. This application is relevant in the synthesis of complex polycyclic aromatic hydrocarbons and in the study of enediyne antitumor agents .

Building Block for Click Chemistry and Bioconjugation

The terminal alkyne functionalities of 1,2-diethynyl-3-fluorobenzene are primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The fluorine atom serves as a sensitive NMR probe (¹⁹F) for tracking reaction progress or for studying the conformation and dynamics of the resulting bioconjugates or macromolecular architectures. This makes the compound a versatile tool for chemists engaged in chemical biology and advanced materials science .

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